(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS/c1-20-14-6-4-5-12(10-14)9-13(11-18)17-19-15-7-2-3-8-16(15)21-17/h2-10H,1H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAHCZKRPYFKRW-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile, a compound with the molecular formula C17H12N2OS and a molecular weight of 292.36 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies that highlight its potential therapeutic applications.
The compound is characterized by the presence of a benzothiazole moiety, which is known for its versatility and biological significance. The structure can be represented as follows:
Pharmacological Activities
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Benzothiazole derivatives are recognized for their potential as antitumor agents. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the benzothiazole structure can enhance antitumor efficacy by improving interactions with cellular targets involved in cancer progression (Kamal et al., 2015; Ahmed et al., 2012).
2. Antimicrobial Properties
Compounds containing benzothiazole frameworks have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis, making them promising candidates for developing new antibiotics (Bhat & Belagali, 2020).
3. Anti-inflammatory Effects
Inflammation is a critical factor in numerous diseases, including cancer and autoimmune disorders. The anti-inflammatory properties of benzothiazole derivatives suggest that this compound could be beneficial in managing inflammatory conditions through the modulation of inflammatory pathways (Zhilitskaya et al., 2021).
Synthesis
The synthesis of this compound typically involves multistep processes that include the formation of the benzothiazole ring followed by the introduction of the methoxyphenyl group. Recent advances emphasize greener synthetic methods that enhance yield while reducing environmental impact (Sumit et al., 2020).
Case Studies
Several studies have investigated the biological activities of this compound and related derivatives:
| Study | Focus | Findings |
|---|---|---|
| Kamal et al., 2015 | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Bhat & Belagali, 2020 | Antimicrobial Activity | Showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential. |
| Zhilitskaya et al., 2021 | Anti-inflammatory Activity | Reported reduction in pro-inflammatory cytokines in vitro, indicating potential use in inflammatory diseases. |
Q & A
Basic: What synthetic methodologies are optimal for preparing (2E)-2-(1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile?
Answer:
The compound is synthesized via a condensation reaction between 2-aminobenzothiazole derivatives and substituted aromatic aldehydes. A microwave-assisted method (MWI) is highly efficient, reducing reaction times to 4–8 minutes under reflux conditions in ethanol with triethylamine (TEA) as a catalyst. This approach minimizes side reactions and improves yield compared to conventional heating .
Example Protocol (Adapted from ):
- Reactants: 2-(1,3-benzothiazol-2-yl)acetonitrile (5 mmol), 3-methoxybenzaldehyde (5 mmol).
- Conditions: Ethanol solvent, TEA catalyst, MWI at 60°C.
- Monitoring: TLC (petroleum ether:ethyl acetate, 3:1).
- Purification: Recrystallization from ethanol or methanol.
Basic: How is the molecular structure and stereochemistry of this compound validated?
Answer:
X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL refine crystal structures by analyzing anisotropic displacement parameters and hydrogen bonding patterns . For example, monoclinic crystals (space group P21/c) with unit cell parameters (e.g., a = 7.3785 Å, β = 112.947°) are analyzed using software suites like WinGX and ORTEP-3 for graphical representation .
Key Metrics for Validation (From ):
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Unit cell volume | 1134.03 ų |
| R factor | <0.05 |
| Dihedral angles | Validated via C–H⋯H interactions |
Advanced: What computational methods model its charge transport properties in cocrystal systems?
Answer:
The compound’s ambipolar charge transport in cocrystals (e.g., with TCNB acceptors) is modeled using Marcus charge transfer theory combined with kinetic Monte Carlo simulations . These methods calculate electron/hole mobility (e.g., 0.0104/0.1252 cm²/Vs for PCNTC-O cocrystals) by analyzing reorganization energies and electronic coupling integrals .
Methodological Steps:
Density Functional Theory (DFT): Optimize geometry and compute frontier molecular orbitals.
Marcus Parameters: Calculate λ (reorganization energy) and J (electronic coupling).
Monte Carlo Simulation: Simulate charge hopping rates under electric fields.
Advanced: How are crystallization challenges addressed for structural analysis?
Answer:
Crystallization issues (e.g., twinning, poor diffraction) are mitigated by:
- Solvent Screening: Use high-polarity solvents (e.g., DMSO/ethanol mixtures).
- Temperature Gradients: Slow cooling from 60°C to 4°C to promote ordered crystal growth.
- SHELXD/SHELXE: Employ dual-space algorithms for structure solution from partial or weak diffraction data .
- Crystal System: Monoclinic (P21/c).
- Data Collection: CuKα radiation (λ = 1.54184 Å), 293 K.
- Refinement: SHELXL with anisotropic displacement parameters for all non-H atoms.
Advanced: What methodologies elucidate its biological mechanisms (e.g., anticancer activity)?
Answer:
Mechanistic studies involve:
- Kinase Inhibition Assays: Screen against cancer-related kinases (e.g., EGFR, PI3K) using fluorescence resonance energy transfer (FRET) or radiolabeled GTPγS binding .
- Apoptosis Pathways: Western blotting for caspase-3/9 activation and mitochondrial membrane potential assays (JC-1 staining).
- Molecular Docking: Use AutoDock Vina to predict binding modes to RGS4 or Gα subunits, leveraging crystallographic data from related benzothiazole derivatives .
- IC₅₀ for RGS4 Inhibition: Low micromolar range (e.g., CCG-63802: IC₅₀ = 1.2 µM).
- Cysteine Reactivity: Electrophilic acrylonitrile group targets cysteine residues in RGS domains.
Advanced: How to resolve contradictions in bioassay data (e.g., variable IC₅₀ values)?
Answer:
Discrepancies arise from assay conditions (e.g., redox environments affecting electrophilic groups). Mitigation strategies include:
Redox Buffers: Add glutathione or DTT to stabilize thiol-reactive groups.
Orthogonal Assays: Validate inhibition using both FRET (e.g., TR-FRET with Tb-labeled Gαo) and functional GTPase assays .
Structural Validation: Co-crystallize the compound with target proteins to confirm binding modes .
Data Cross-Validation Table:
| Assay Type | IC₅₀ (µM) | Notes |
|---|---|---|
| TR-FRET (RGS4) | 1.2 | Cysteine-dependent inhibition |
| GTPase (Gαo) | 3.8 | Redox-sensitive |
| Molecular Docking | N/A | Predicted binding to Cys148 |
Advanced: What strategies optimize its charge transport in organic semiconductors?
Answer:
Enhance charge mobility by:
- Cocrystal Engineering: Combine with strong acceptors (e.g., TCNB) at 1:2 donor:acceptor ratios to improve π-π stacking .
- Morphology Control: Use solvent vapor annealing to align crystal domains.
- Doping: Introduce electron-deficient moieties (e.g., nitro groups) to modulate HOMO/LUMO levels.
| Cocrystal | Electron Mobility (cm²/Vs) | Hole Mobility (cm²/Vs) |
|---|---|---|
| PCNTC-O | 0.0104 | 0.1252 |
| PCNTC-R | 0.0241 | 0.0598 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
